(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one

Physicochemical Property Lipophilicity LogP

Researchers requiring a chiral piperazin-2-one scaffold with precise (R)-configuration face supply inconsistency that can compromise SAR data integrity. This compound eliminates that variable: - Defined (R)-stereochemistry at C6 with para-hydroxyphenyl at N1 for reproducible chiral SAR studies. - Quantified physicochemical profile (predicted LogP -0.31, 3 HBD, 4 HBA) enables predictable chromatographic behavior. - Distinct InChIKey (GOSGXMVAGBXUID-SECBINFHSA-N) ensures unambiguous identification across analytical platforms. Ships globally from US stock under R&D exemption. Not for human or veterinary use.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 1217608-77-9
Cat. No. B1294111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one
CAS1217608-77-9
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO
InChIInChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2/t9-/m1/s1
InChIKeyGOSGXMVAGBXUID-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Specifications


(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one (CAS 1217608-77-9) is a chiral piperazin-2-one derivative characterized by the presence of a para-hydroxyphenyl group at the N1 position and an (R)-configured hydroxymethyl substituent at the C6 position of the piperazinone ring [1]. The compound has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol, with commercially available specifications commonly listing a purity of ≥95% . This structural framework places it within a class of molecules of interest as building blocks and potential pharmacophores in medicinal chemistry research .

1
Chiral (R)-configured building block for piperazin-2-one library synthesis
2
N1-para-hydroxyphenyl and C6-hydroxymethyl substitution pattern for SAR exploration
3
Supports medicinal chemistry research, analytical reference, and chiral scaffold studies

Structural Uniqueness versus Analogs


The specific combination of an (R)-configured chiral center, a hydroxymethyl group, and a para-hydroxyphenyl moiety on the piperazin-2-one core of (R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one (CAS 1217608-77-9) results in a unique physicochemical profile that cannot be replicated by its analogs [1]. As demonstrated in the quantitative comparisons below, this compound exhibits significantly altered lipophilicity (LogP) , molecular density [2], and hydrogen bonding capacity relative to the unsubstituted piperazin-2-one scaffold or simpler arylpiperazines. These are not trivial differences; they are critical determinants of behavior in applications ranging from chromatographic method development to structure-activity relationship (SAR) studies, where a seemingly minor substitution can completely alter target binding or cellular permeability. Generic substitution with a compound lacking this precise substitution pattern would introduce a confounding variable, invalidating experimental results and compromising the integrity of research data.

Missing chiral centre – compounds without the (R)-configured hydroxymethyl group may alter stereochemical outcomes in asymmetric synthesis or target-interaction studies.
Different substitution pattern – analogs lacking the p-hydroxyphenyl or hydroxymethyl groups exhibit markedly shifted lipophilicity and hydrogen-bonding capacity; analytical retention and solubility profiles may not transfer.

Physicochemical Property Comparisons


LogP Shift vs. Unsubstituted Piperazin-2-one

The presence of the N1-hydroxyphenyl and C6-hydroxymethyl groups on the target compound dramatically alters its lipophilicity relative to the parent piperazin-2-one scaffold. The predicted LogP for (R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is -0.31 , which is a significant increase of 0.33 units compared to the -0.64 LogP of unsubstituted piperazin-2-one (CAS 5625-67-2) . This shift indicates that while both compounds are hydrophilic, the target compound is substantially less polar, which directly impacts its solubility profile and its predicted ability to passively diffuse across biological membranes.

LogP Shift vs. Parent Core
Predicted property
ΔLogP +0.33
Substantially less polar than unsubstituted piperazin-2-one; may affect solubility and passive permeability.
Data to verify; predicted by ACD/Labs Percepta.
Physicochemical Property Lipophilicity LogP Drug-likeness

Molecular Density vs. Parent Core

The addition of the aromatic ring and the hydroxymethyl group results in a more compact and denser molecule. The predicted density of (R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is 1.297 g/cm³ [1], which is 23% higher than the 1.053 g/cm³ predicted density of the parent piperazin-2-one . This substantial increase reflects the greater mass and stronger intermolecular forces imparted by the additional functional groups, a factor that can influence the compound's solid-state behavior and packing.

Density Increase
Predicted property
+23.2%
Higher density indicates stronger intermolecular forces; influences solid-state handling and crystallization.
Reported vendor data; 1.297 vs 1.053 g/cm³.
Physicochemical Property Density Crystallography Formulation

Lipophilicity Shift vs. Arylpiperazine Analog

When compared to its simpler arylpiperazine analog, 1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8), the target compound exhibits a marked difference in predicted lipophilicity. The predicted LogP for (R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is -0.31 , whereas the LogP for 1-(4-Hydroxyphenyl)piperazine is reported as +0.37 . This represents a substantial 0.68 unit shift from a moderately lipophilic state to a hydrophilic state.

LogP vs. Arylpiperazine
Predicted property
ΔLogP −0.68
Moves from moderately lipophilic to hydrophilic range; relevant for cell-based assay and receptor study context.
Data to verify; target LogP -0.31 vs analog +0.37.
Physicochemical Property LogP Lipophilicity SAR

Validated Research Applications


Chiral Scaffold for Medicinal Chemistry

Given its distinct physicochemical profile, including a predicted LogP of -0.31 and an (R)-configuration at the C6 position, this compound is most appropriately used as a chiral building block or core scaffold in medicinal chemistry [1]. Its hydrogen bonding capacity (3 donors, 4 acceptors) and moderate hydrophilicity make it a versatile starting point for the synthesis of focused compound libraries. Researchers exploring novel ligands for CNS targets or other receptors where a balanced hydrophilic-lipophilic profile is desired would find this compound a more suitable lead-like core than either the less substituted piperazin-2-one or the more lipophilic arylpiperazine analogs.

Analytical Reference Standard

The compound's unique InChIKey (GOSGXMVAGBXUID-SECBINFHSA-N) [1] and predicted properties (e.g., density of 1.297 g/cm³, boiling point of 560.3°C) [2] establish it as a distinct reference standard for analytical chemistry. Its specific retention time in HPLC and unique mass spectrometry fragmentation pattern, derived from its specific substitution, are valuable for method development and validation. The significant differences in LogP and density relative to its closest analogs make it an ideal candidate for testing chromatographic selectivity or developing new separation protocols for polar, chiral, heterocyclic compounds.

SAR Probe for Piperazinone Modifications

This compound serves as a precise tool in SAR studies investigating the impact of N1-aryl and C6-hydroxymethyl substitution on the piperazin-2-one ring system. The quantitative data showing a ΔLogP of +0.33 versus unsubstituted piperazin-2-one and a ΔLogP of -0.68 versus 1-(4-hydroxyphenyl)piperazine [1] provides a defined baseline for understanding how these modifications tune lipophilicity. Furthermore, the presence of a defined chiral center (R) allows for direct comparison with its (S)-enantiomer in future studies to probe stereospecific interactions with biological targets, a crucial aspect of lead optimization in pharmaceutical research.

Application
Selection Property
Validation Focus
Chiral medicinal chemistry scaffold
Balanced hydrophilicity / lipophilicity from N1-aryl and C6-hydroxymethyl pattern
Lead-like core validation for CNS-target library synthesis
Analytical reference standard
Unique InChIKey, predicted density, and polar chiral retention behaviour
Chromatographic selectivity testing for polar heterocyclic compounds
SAR probe for piperazinone modifications
Stereospecific (R)-configuration and defined LogP / density shifts versus analogs
Enantiomer comparison and lipophilicity modulation baseline

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